Morphinan-3-ol, 17-(methyl-d3)-

Description

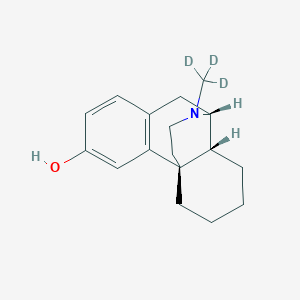

Structure

3D Structure

Properties

CAS No. |

53447-08-8 |

|---|---|

Molecular Formula |

C17H23NO |

Molecular Weight |

260.39 g/mol |

IUPAC Name |

(1R,9R,10R)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m0/s1/i1D3 |

InChI Key |

JAQUASYNZVUNQP-ZHFAENJZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |

Origin of Product |

United States |

Structural Characterization and Stereochemistry of Morphinan 3 Ol, 17 Methyl D3

Elucidation of the Morphinan (B1239233) Skeleton and its Deuterated N-Methyl Moiety

The foundational structure of Morphinan-3-ol, 17-(methyl-d3)- is the morphinan skeleton. This tetracyclic ring system consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring. The specific nomenclature, Morphinan-3-ol, indicates the presence of a hydroxyl (-OH) group at the 3-position of this framework.

A key feature of this compound is the deuterated N-methyl moiety at position 17. The notation "17-(methyl-d3)-" signifies that the methyl group attached to the nitrogen atom has had its three hydrogen atoms (protium) replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is a critical modification that does not significantly alter the molecule's steric profile but has profound effects on its metabolic stability.

The primary reason for this enhanced stability is the kinetic isotope effect (KIE). bioscientia.de The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes in the liver. bioscientia.de This reduced rate of N-demethylation prolongs the half-life of the compound in biological systems, a property that is highly valuable in metabolic studies and as an internal standard in analytical chemistry. bioscientia.de

The structural elucidation of such compounds is typically achieved through a combination of analytical techniques. Mass spectrometry would confirm the increase in molecular weight due to the three deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the connectivity and spatial arrangement of atoms, with the signal for the N-methyl group showing a characteristic pattern indicative of deuterium substitution.

| Feature | Description |

|---|---|

| Core Skeleton | Morphinan |

| Functional Group at C3 | Hydroxyl (-OH) |

| Substitution at N17 | Trideuteromethyl group (-CD3) |

Stereochemical Considerations in Morphinan Derivatives

The morphinan scaffold contains multiple chiral centers, leading to the possibility of various stereoisomers. The absolute configuration of these centers is crucial in determining the biological activity of morphinan derivatives. nih.gov The core morphinan structure has chiral centers at positions 9, 13, and 14. nih.gov

For the parent compound, Morphinan-3-ol, 17-methyl-, the specific stereoisomer is designated as (9α,13α,14α). epa.gov This indicates the spatial orientation of the substituents at these positions. The stereochemistry of morphinan derivatives is a critical determinant of their pharmacological properties. nih.gov For instance, the levorotatory isomers of many morphinans are potent opioid receptor agonists, while their dextrorotatory counterparts often have different pharmacological profiles, such as acting as NMDA receptor antagonists. nih.gov

The synthesis of a specific stereoisomer of Morphinan-3-ol, 17-(methyl-d3)- would require stereoselective synthetic routes to ensure the desired configuration at each chiral center. The introduction of the deuterated methyl group typically occurs late in the synthetic sequence, often by alkylation of the corresponding nor-compound (lacking the N-methyl group) with a deuterated methylating agent.

| Chiral Center | Designation |

|---|---|

| 9 | α |

| 13 | α |

| 14 | α |

Conformational Analysis Relevant to Research Applications

The three-dimensional shape, or conformation, of Morphinan-3-ol, 17-(methyl-d3)- is integral to its interaction with biological targets, such as receptors and enzymes. The rigid tetracyclic structure of the morphinan skeleton limits its conformational flexibility. However, the orientation of the N-methyl group and the conformation of the piperidine (B6355638) ring (the nitrogen-containing ring) are of particular importance.

Computational modeling and molecular mechanics studies on related opioid molecules, such as fentanyl analogs, have shown that specific conformations are favored for high-affinity binding to opioid receptors. umn.edu The orientation of the N-substituent plays a significant role in this "bioactive conformation." umn.edu For Morphinan-3-ol, 17-(methyl-d3)-, the deuterated methyl group is not expected to significantly alter the preferred conformation compared to its non-deuterated counterpart. However, understanding this conformation is crucial for interpreting its interactions at a molecular level.

In research applications, particularly in the development of novel therapeutics or as analytical standards, a precise understanding of the molecule's shape is essential. For example, in quantitative structure-activity relationship (QSAR) studies, the conformational properties of a molecule are correlated with its biological activity to design more potent or selective compounds. The stability imparted by the deuterated methyl group makes Morphinan-3-ol, 17-(methyl-d3)- an excellent tool for such studies, as it allows researchers to focus on the effects of conformation and other structural features without the confounding variable of rapid metabolism.

Applications in Xenobiotic Metabolism Research

Investigation of N-Demethylation Metabolic Pathways with Deuterium (B1214612) Labeling

The substitution of hydrogen atoms with deuterium in the N-methyl group of morphinan (B1239233) derivatives provides a powerful method for studying N-demethylation, a critical step in the metabolism of many therapeutic agents. nih.gov This isotopic labeling allows researchers to trace the metabolic fate of the methyl group and quantify the activity of the enzymes involved.

Role of Cytochrome P450 Monooxygenases (e.g., CYP3A, CYP2D6 families)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics. nih.gov Specifically, the CYP3A and CYP2D6 isoforms are heavily implicated in the demethylation of morphinans. researchgate.netresearchgate.net Dextromethorphan (B48470), the non-deuterated counterpart of Morphinan-3-ol, 17-(methyl-d3)-, undergoes O-demethylation primarily by CYP2D6 to form dextrorphan (B195859), and N-demethylation, mainly by CYP3A4, to yield 3-methoxymorphinan. researchgate.net

Table 1: Key Cytochrome P450 Enzymes in Morphinan Metabolism

| Enzyme | Primary Metabolic Pathway | Substrate Example |

| CYP2D6 | O-demethylation | Dextromethorphan |

| CYP3A4 | N-demethylation | Dextromethorphan, Methadone |

This table summarizes the primary roles of CYP2D6 and CYP3A4 in the metabolism of morphinan-type compounds based on available research.

Contribution of Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) in Metabolite Formation

Following the initial oxidative metabolism by CYPs, the resulting metabolites often undergo phase II conjugation reactions, primarily glucuronidation, which is catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). nih.govmdpi.com This process increases the water solubility of the metabolites, facilitating their excretion. nih.gov

The major metabolites of dextromethorphan, dextrorphan and 3-hydroxymorphinan, are substrates for UGT enzymes. researchgate.net Specifically, UGT2B15 is involved in the O-glucuronidation of dextrorphan. researchgate.net In the case of morphine, UGT2B7 is the primary enzyme responsible for the formation of morphine-3-glucuronide (B1234276) and morphine-6-glucuronide. nih.govyoutube.com Interestingly, UGT2B7 can also catalyze the glucosidation of morphine, representing a complementary metabolic pathway. nih.govflinders.edu.au The use of deuterated analogues like Morphinan-3-ol, 17-(methyl-d3)- can help in precisely identifying and quantifying these conjugated metabolites in complex biological matrices.

Mechanistic Elucidation through Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can gain insights into the rate-determining steps of a metabolic pathway. nih.gov

Probing Rate-Determining Steps in Enzymatic Transformations

The presence of a significant primary deuterium KIE is strong evidence that the cleavage of a carbon-hydrogen bond is at least partially rate-limiting in a reaction. nih.gov The first reported KIE in P450-linked drug metabolism was for the N-demethylation of morphine, where deuterium substitution slowed its metabolism. nih.govnih.gov This indicates that the hydrogen abstraction from the N-methyl group is a crucial, rate-determining step in the catalytic cycle of the responsible CYP enzyme. nih.gov Such studies are fundamental to understanding the intricate mechanisms of enzymatic transformations. nih.gov

In Vitro and In Vivo Metabolic Profiling Using Deuterated Analogues

The use of deuterated compounds like Morphinan-3-ol, 17-(methyl-d3)- is invaluable for both in vitro and in vivo metabolic profiling studies. jfda-online.comnih.gov These stable-isotope labeled analogues serve as excellent internal standards in quantitative analyses using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.net

In vitro studies using human liver microsomes or recombinant enzymes allow for the identification of metabolic pathways and the specific enzymes involved. jfda-online.comnih.govnih.govmdpi.com For example, incubating Morphinan-3-ol, 17-(methyl-d3)- with these systems can help to definitively identify and quantify the N-demethylated metabolite by tracking the mass shift due to the deuterium label. Recent research on a deuterated dextromethorphan-bupropion combination, SAL0114, showed that deuteration improved the metabolic stability of dextromethorphan both in vitro and in vivo. nih.gov

Advanced Analytical Methodologies for Morphinan 3 Ol, 17 Methyl D3

Utilization as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a target analyte within a complex biological sample. The use of an internal standard (IS) is a common and highly recommended practice, particularly for assays employing mass spectrometry, to ensure the reliability of results. nih.gov An ideal IS, such as a stable isotope-labeled version of the analyte, is added at a known concentration to samples before processing. It co-elutes with the analyte and experiences similar variations during sample preparation, extraction, and injection, as well as compensating for fluctuations in instrument response, such as ionization efficiency in the mass spectrometer source. nih.gov Morphinan-3-ol, 17-(methyl-d3)- is intended for use as an internal standard for the quantification of its non-deuterated counterpart, dextrorphan (B195859), by chromatographic and mass spectrometric methods. acanthusresearch.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used in forensic toxicology and clinical chemistry for the separation and identification of volatile and thermally stable compounds. ojp.gov For many polar compounds like morphinans, a chemical derivatization step is often necessary prior to GC-MS analysis to increase their volatility and improve their chromatographic behavior. ojp.govdshs-koeln.de

In a typical GC-MS workflow for quantifying dextrorphan, Morphinan-3-ol, 17-(methyl-d3)- would be added to the biological sample (e.g., urine, blood) at the beginning of the sample preparation procedure. Both the analyte and the internal standard would undergo extraction and derivatization together. When the extract is injected into the GC-MS, the two compounds are separated chromatographically and then detected by the mass spectrometer. The mass spectrometer monitors for specific ions characteristic of the derivatized analyte and its deuterated internal standard. Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response and comparing this ratio to a calibration curve generated from standards with known concentrations. The use of a deuterated internal standard is a well-established practice for opiate analysis by GC-MS. dshs-koeln.decaymanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-Q/TOF-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for quantitative bioanalysis due to its high sensitivity, specificity, and throughput. dshs-koeln.dethermofisher.com A significant advantage over GC-MS is that derivatization is often not required, which simplifies sample preparation and reduces a potential source of analytical error. dshs-koeln.dethermofisher.com

In LC-MS/MS analysis, Morphinan-3-ol, 17-(methyl-d3)- is used as the internal standard for dextrorphan quantification. The technique is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion for each compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity.

For dextrorphan and its d3-labeled standard, the precursor ions would be their protonated molecules, [M+H]⁺. The precursor ion for Morphinan-3-ol, 17-(methyl-d3)- would be 3 mass units higher than that of dextrorphan. Following fragmentation, a common, stable product ion is often chosen for quantification to ensure similar behavior, while a second transition can be used for confirmation. dshs-koeln.de This approach allows for highly accurate and precise quantification even at very low concentrations in complex matrices like plasma, urine, or oral fluid. researchgate.net

Table 1: Example MRM Transitions for Dextrorphan and its Deuterated Internal Standard This table presents hypothetical yet representative values for illustrative purposes.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| Dextrorphan | 258.2 | 157.1 | 59.1 |

Development and Validation of Analytical Assays in Complex Biological Matrices

The development of a robust and reliable analytical method is a prerequisite for its use in regulated bioanalysis. Any quantitative assay utilizing Morphinan-3-ol, 17-(methyl-d3)- as an internal standard must undergo rigorous validation to ensure its performance is acceptable for its intended purpose. Validation is performed in the same biological matrix (e.g., urine, blood, hair, oral fluid) as the unknown samples. dshs-koeln.deresearchgate.net

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and other drugs. dshs-koeln.de This is assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte and internal standard. dshs-koeln.de

Linearity and Range: The concentration range over which the assay is accurate and precise. This is determined by analyzing calibration standards at several concentration levels. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net For dextromethorphan (B48470) and its metabolite dextrorphan in hair, an LOQ of 1 ng/mL has been reported using an LC-MS/MS method. researchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net These are assessed at multiple concentration levels (low, medium, high) on the same day (intra-day) and on different days (inter-day). researchgate.net For a validated method for opiates in urine, an intermediate precision of 3.33% was achieved. dshs-koeln.de

Recovery and Matrix Effect: Recovery refers to the efficiency of the extraction process. The matrix effect is the influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte and internal standard. researchgate.net The stable isotope-labeled internal standard is crucial for compensating for these effects.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is evaluated to ensure that the sample concentration does not change between collection and analysis. researchgate.net

Table 2: Typical Validation Parameters for a Bioanalytical Method Based on findings for similar analytes in published literature. dshs-koeln.deresearchgate.net

| Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | > 0.99 | ≥ 0.995 |

| Accuracy | 85-115% (80-120% at LOQ) | 96.35-106.39% |

| Precision (%RSD) | < 15% (< 20% at LOQ) | < 9.80% |

| Recovery | Consistent and reproducible | 78.3-98.4% |

Isolation, Purification, and Identification of Deuterated Metabolites

The compound Morphinan-3-ol, 17-(methyl-d3)- is a synthetic, deuterated standard that is added to biological samples ex vivo (i.e., in the laboratory after collection). dshs-koeln.decaymanchem.com Its purpose is to act as a quantitative reference during the analytical process. As it is not administered to living organisms, the study of its in vivo metabolism and the subsequent isolation of its deuterated metabolites is not a standard application for this compound.

However, the methodologies used to study drug metabolism are well-established and would be applied to the non-deuterated parent drug, dextrorphan, or its precursor, dextromethorphan. The general process for isolating and identifying metabolites from biological matrices such as urine involves several key steps. nih.gov

First, the metabolites are extracted from the biological fluid. This can be achieved through various techniques, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govunimc.it Following extraction, the sample is often concentrated and then subjected to chromatographic separation, typically using column chromatography or high-performance liquid chromatography (HPLC), to isolate the individual metabolites from the parent drug and from each other. nih.govmdpi.com

Once purified, the structural identification of the metabolites is carried out using sophisticated analytical techniques. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the accurate mass and elemental composition of the metabolite. mdpi.com Tandem mass spectrometry (MS/MS) reveals fragmentation patterns that give clues to the molecule's structure. nih.gov For unequivocal structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed, as it provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the context of dextromethorphan, human metabolism leads to O-demethylation to form dextrorphan (the non-deuterated version of the title compound), as well as further conjugation reactions to form glucuronide and sulfate (B86663) metabolites. nih.govnih.gov These metabolites would be isolated and identified using the techniques described above.

Pharmacological Research Investigations of Deuterated Morphinans

Receptor Binding Kinetics and Affinity Studies

"Morphinan-3-ol, 17-(methyl-d3)-" exhibits a complex pharmacological profile, interacting with several key receptors in the central nervous system. Its primary actions are not on the classical opioid receptors, despite its morphinan (B1239233) structure. drugbank.com Instead, research has identified it as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 (σ1) receptor. wikipedia.orgdrugbank.com The interaction with the NMDA receptor is characterized as low-affinity and uncompetitive. drugbank.comncats.io

Studies on its non-deuterated parent compound, dextromethorphan (B48470), which is expected to have a similar receptor binding profile, show it also acts as an antagonist of α3β4 nicotinic acetylcholine (B1216132) receptors and a serotonin-norepinephrine reuptake inhibitor. wikipedia.orgnih.govnih.gov The binding to sigma-1 receptors and serotonin (B10506) transporters occurs with high to moderate affinity. nih.gov The mechanism of action is believed to involve the activation and repression of specific neuronal pathways, though the precise downstream effects are still under investigation. alzheimersnewstoday.com

While specific quantitative binding parameters (e.g., Kᵢ, IC₅₀) for "Morphinan-3-ol, 17-(methyl-d3)-" are not extensively detailed in publicly available literature, studies have consistently shown that deuteration does not significantly alter the in vitro activity or the selectivity and affinity for its target receptors when compared to its non-deuterated counterpart, dextromethorphan. nih.govnih.govfrontiersin.org Therefore, the binding profile of dextromethorphan can be considered a reliable surrogate for understanding the receptor interactions of its deuterated form.

| Receptor/Transporter | Interaction Type | Affinity |

|---|---|---|

| Sigma-1 (σ1) Receptor | Agonist | High to Moderate nih.gov |

| NMDA Receptor | Uncompetitive Antagonist | Low drugbank.com |

| Serotonin Transporter (SERT) | Inhibitor | High to Moderate nih.gov |

| Norepinephrine Transporter (NET) | Inhibitor | Data Suggests Interaction wikipedia.orgnih.gov |

| α3β4 Nicotinic Acetylcholine Receptor | Noncompetitive Antagonist | Affinity noted, but relative potency varies nih.gov |

In Vitro and In Vivo Functional Assays for Mechanistic Understanding

In vitro studies have been crucial in demonstrating the primary advantage of deuteration. Assays using human liver microsomes revealed that "Morphinan-3-ol, 17-(methyl-d3)-" has significantly greater metabolic stability compared to dextromethorphan. nih.gov This enhanced stability is a direct result of the stronger carbon-deuterium bond at the site of metabolism. nih.gov

In vivo functional assays in animal models have provided further insights into its pharmacological effects. In mice, d6-dextromethorphan was shown to produce antidepressant-like effects in the forced swim test and tail suspension test. nih.gov These effects suggest that the compound engages with neural pathways relevant to mood regulation. nih.gov Furthermore, when combined with bupropion, the deuterated compound demonstrated synergistic antidepressant effects in animal models. nih.gov

Investigation of Enzyme Interactions Beyond Primary Metabolism

The defining feature of "Morphinan-3-ol, 17-(methyl-d3)-" is its altered interaction with metabolic enzymes. The primary enzyme responsible for the metabolism of dextromethorphan is the cytochrome P450 enzyme CYP2D6. wikipedia.orgnih.govwikipedia.org Deuteration of the N-methyl group hinders the metabolic action of CYP2D6, significantly reducing the first-pass metabolism of the compound and thereby increasing its bioavailability. wikipedia.orgotsuka-us.comncats.io

This property has been leveraged in combination therapies. When administered with a low dose of a potent CYP2D6 inhibitor like quinidine, the metabolism of the deuterated dextromethorphan is further slowed. nih.govalzheimersnewstoday.com This dual approach of deuteration and enzymatic inhibition ensures that higher and more sustained plasma concentrations of the parent compound are achieved. nih.govnih.gov Similarly, bupropion, which also acts as a CYP2D6 inhibitor, has been shown to enhance the metabolic stability and in vivo exposure of deuterated dextromethorphan. nih.govwikipedia.org While CYP2D6 is the major metabolic pathway, other enzymes like CYP3A4 and CYP2C9 are also involved to a lesser extent in the metabolism of the non-deuterated parent compound. drugbank.commaayanlab.cloud

Computational Chemistry and Molecular Modeling Studies of Morphinan 3 Ol, 17 Methyl D3

Molecular Docking Simulations to Characterize Ligand-Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com In the study of Morphinan-3-ol, 17-(methyl-d3)-, docking simulations are crucial for elucidating its interaction with opioid receptors, such as the µ-opioid receptor (MOR). These simulations provide insights into the specific amino acid residues that form key interactions with the ligand, governing its binding affinity and orientation within the active site.

For morphinan-class compounds, docking studies consistently reveal a conserved binding mode. nih.gov The protonated nitrogen atom of the ligand, a key feature for activity, typically forms a strong, charge-enhanced hydrogen bond with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically D147 in the MOR. nih.gov The phenolic hydroxyl group at the 3-position is also critical, often participating in a hydrogen-bonding network, sometimes mediated by water molecules, with residues like H297 in transmembrane helix 6 (TM6). nih.gov

The aromatic ring of the morphinan (B1239233) structure is generally situated within a hydrophobic pocket formed by several nonpolar residues. nih.gov The introduction of the deuterium (B1214612) atoms in the 17-methyl group is not expected to significantly alter the primary docking pose compared to its non-deuterated counterpart, as the steric and electronic properties are nearly identical. However, the subtle changes in vibrational energy due to the heavier isotope can influence the dynamics and stability of these interactions, which are better explored through molecular dynamics.

Research findings from docking simulations on related N-methylmorphinans are summarized below, highlighting the key interactions that would be anticipated for Morphinan-3-ol, 17-(methyl-d3)-.

| Interacting Residue (µ-Opioid Receptor) | Interaction Type | Ligand Moiety Involved | Reference |

| Aspartic Acid 147 (D147) | Ionic / Hydrogen Bond | Protonated Nitrogen (N-17) | nih.gov |

| Histidine 297 (H297) | Hydrogen Bond (Water-mediated) | Phenolic Hydroxyl (at C-3) | nih.gov |

| Tyrosine 150 (Y150) | Hydrogen Bond | Phenolic Hydroxyl (at C-3) | nih.gov |

| Methionine 151 (M151) | Hydrophobic | Aromatic Ring | nih.gov |

| Valine 236 (V236) | Hydrophobic | Aromatic Ring / Morphinan Scaffold | nih.gov |

| Isoleucine 296 (I296) | Hydrophobic | Aromatic Ring / Morphinan Scaffold | nih.gov |

| Valine 300 (V300) | Hydrophobic | Aromatic Ring | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a more comprehensive view by simulating the system's behavior over time. mdpi.comnih.gov For Morphinan-3-ol, 17-(methyl-d3)-, MD simulations are employed to explore the conformational flexibility of the ligand and the receptor, the stability of the binding pose, and the dynamic nature of the interactions within the binding pocket. nih.gov

MD simulations treat the ligand-receptor complex, embedded in a hydrated lipid bilayer to mimic the cell membrane, as a dynamic entity. mdpi.com These simulations can reveal how the ligand adjusts its conformation within the binding site and how the receptor, in turn, responds to the ligand. mdpi.com For instance, the orientation of key residues, such as W293 in the MOR, has been observed to change depending on the specific agonist bound. nih.gov

The primary value of MD simulations in studying a deuterated compound like Morphinan-3-ol, 17-(methyl-d3)- lies in its ability to capture the subtle effects of isotopic substitution on binding dynamics. The increased mass of deuterium can dampen the vibrational modes of the C-D bonds compared to C-H bonds in the methyl group. This can lead to altered van der Waals interactions and a more stable interaction with metabolic enzymes, a phenomenon known as the kinetic isotope effect, which can be visualized and analyzed through detailed MD trajectories. nih.gov The simulations allow for the analysis of metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex over time. mdpi.com

A typical setup for an MD simulation of an opioid ligand-receptor complex is outlined below.

| Simulation Parameter | Typical Value/Condition | Purpose | Reference |

| System Setup | Ligand-receptor complex in a POPC/Cholesterol membrane with explicit water | Mimics the physiological cellular environment | nih.gov |

| Force Field | CHARMM36m, AMBER, MARTINI (Coarse-Grained) | Defines the potential energy and forces between atoms | mdpi.com |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | To observe biologically relevant motions and binding events | nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature | mdpi.com |

| Temperature | 310 K (37 °C) | Simulates physiological body temperature | mdpi.com |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy | To quantify stability, flexibility, and key interactions | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Isotopic Effects

Quantum chemical calculations are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reaction mechanisms. nih.gov For Morphinan-3-ol, 17-(methyl-d3)-, these calculations are particularly valuable for understanding the intrinsic effects of deuteration on the N-methyl group.

While the electronic structure (net charges, bond polarities) of the morphinan skeleton is largely unaffected by N-substituents, the conformational behavior can differ, which influences receptor interaction. nih.gov The primary application of quantum chemistry to this specific deuterated compound is to quantify the kinetic isotope effect (KIE). The KIE arises because deuterium is heavier than hydrogen, leading to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can slow down chemical reactions involving the cleavage of this bond.

In the context of Morphinan-3-ol, 17-(methyl-d3)-, the N-demethylation process, a major metabolic pathway for many opioids, is catalyzed by cytochrome P450 enzymes. This reaction involves the cleavage of a C-H bond on the N-methyl group. By replacing hydrogen with deuterium, the rate of this metabolic process can be significantly reduced. Quantum chemical calculations can model the transition state of this enzymatic reaction and predict the magnitude of the KIE. Studies on the related compound, d3-morphine, have experimentally confirmed that deuteration at the N-methyl position leads to a decreased rate of metabolism to its glucuronide metabolite, demonstrating the practical implications of this isotopic substitution. nih.gov

| Parameter | Non-Deuterated (Morphine) | Deuterated (d3-Morphine) | Implication of Deuteration | Reference |

| Enzyme Kinetics (in vitro) | ||||

| Vmax (pmol·mg−1·min−1) | 2775 | 1172 | Reduced maximum reaction rate | nih.gov |

| KM (mM) | 0.54 | 0.76 | Slightly reduced enzyme affinity | nih.gov |

| Metabolism (in vivo) | ||||

| Metabolic Ratio (Metabolite/Parent) | Higher | Reduced by almost half | Slower in vivo metabolism | nih.gov |

Structure-Activity Relationship (SAR) Derivations Informed by Deuteration

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. youtube.com For morphinan analogues, SAR is well-established, with specific structural features being critical for opioid receptor affinity and efficacy.

The N-17 substituent on the morphinan scaffold is a key determinant of its pharmacological profile. youtube.comyoutube.com

N-methyl group: Generally confers strong agonist activity at the µ-opioid receptor. youtube.com

Larger N-alkyl groups (e.g., ethyl, propyl): Can decrease agonist activity or introduce antagonist properties. youtube.com

N-allyl or N-cyclopropylmethyl groups: Typically result in opioid antagonist or mixed agonist-antagonist activity. youtube.com

Deuteration of the N-methyl group, creating Morphinan-3-ol, 17-(methyl-d3)-, introduces a novel aspect to SAR. This modification does not change the steric profile of the N-17 substituent but alters its metabolic stability. nih.gov This is often referred to as a "metabolic switch" or "kinetic isotope effect-based" drug design.

By slowing down N-demethylation, deuteration can lead to:

Increased half-life: The parent compound remains in the system for a longer duration.

Altered pharmacokinetic profile: Changes in the concentration and ratio of the parent drug to its metabolites.

Potentially reduced variability: Minimizing the impact of polymorphic metabolic enzymes on drug exposure.

Therefore, deuteration informs SAR by demonstrating that isotopic substitution at a metabolically labile site can be a powerful tool to enhance the pharmacokinetic properties of a drug without altering its fundamental pharmacodynamic interactions with the target receptor. This strategy allows for the fine-tuning of a lead compound's in vivo behavior.

| N-17 Substituent | Resulting Activity Profile | SAR Implication | Reference |

| -CH3 (Methyl) | µ-Opioid Agonist | The preferred small alkyl group for agonist activity | youtube.com |

| -CH2CH=CH2 (Allyl) | µ-Opioid Antagonist (e.g., in Nalorphine) | Introduction of unsaturation leads to antagonism | youtube.com |

| -H (Hydrogen) | Reduced Agonist Activity (e.g., in Normorphine) | Removal of the methyl group decreases potency | youtube.com |

| -CH2CH2-Ph (Phenethyl) | Increased Agonist Potency | Larger aromatic groups can enhance activity | nih.gov |

| -CD3 (Trideuteromethyl) | µ-Opioid Agonist with Increased Metabolic Stability | Isotopic substitution modifies pharmacokinetics, not receptor affinity | nih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Deuterium (B1214612) Incorporation

The synthesis of deuterated compounds, once a niche academic exercise, has become a critical component of pharmaceutical research. researchgate.net For Morphinan-3-ol, 17-(methyl-d3)-, the primary goal is the precise and efficient incorporation of a trideuteromethyl group at the nitrogen-17 (B1197461) position of the morphinan (B1239233) scaffold. acanthusresearch.com

Future research is focused on developing more efficient, scalable, and versatile synthetic routes. While classical methods often involve the use of deuterated alkylating agents like [methyl-d3]iodomethane with a suitable precursor, emerging strategies promise greater flexibility. capes.gov.br These include:

Late-Stage Functionalization: Modern synthetic methods are increasingly focused on modifying complex molecules, like the morphinan skeleton, in the final steps of a synthetic sequence. d-nb.info Photocatalysis, for instance, using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT), allows for the functionalization of the morphinan scaffold under mild conditions, opening possibilities for novel deuteration patterns beyond the N-methyl group. d-nb.infonottingham.ac.uk

C-H Activation: Direct C-H activation methodologies are being explored to replace hydrogen atoms with deuterium with high selectivity. This approach could bypass the need for pre-functionalized precursors, streamlining the synthesis of deuterated analogues.

Biomimetic Synthesis: Routes that mimic the biosynthetic pathways of morphine and related alkaloids, such as the Grewe cyclization, are continually being optimized for efficiency. wikipedia.org Integrating deuterium sources into these biomimetic pathways could provide novel entry points to complex deuterated morphinans.

The development of these methods is crucial for producing high-purity deuterated standards and for exploring the therapeutic potential of new deuterated drug candidates. nih.gov

Integration with Advanced Analytical Techniques for Comprehensive Profiling

The primary application of Morphinan-3-ol, 17-(methyl-d3)- is as an internal standard for the quantitative analysis of its non-deuterated counterpart, dextrorphan (B195859), and by extension, its parent drug dextromethorphan (B48470). caymanchem.com Its utility is rooted in the fact that its chemical and physical properties are nearly identical to the analyte, but its mass is three daltons higher due to the deuterium atoms. This mass difference makes it an ideal tool for mass spectrometry-based techniques.

Future advancements lie in the integration of this standard with increasingly sensitive and comprehensive analytical platforms:

High-Resolution Mass Spectrometry (HRMS): Coupling liquid chromatography (LC) with HRMS instruments (e.g., Orbitrap, TOF) allows for highly selective and sensitive quantification. The use of Morphinan-3-ol, 17-(methyl-d3)- as an internal standard in these assays corrects for matrix effects and variations in instrument response, enabling the accurate measurement of dextrorphan concentrations in complex biological matrices like plasma, urine, or wastewater. nih.gov

Chiral Chromatography: Morphinan-based drugs have distinct stereoisomers, with often dramatically different pharmacological effects. For example, the enantiomer of dextromethorphan, levomethorphan, is a potent narcotic analgesic. nih.gov High-performance liquid chromatography (HPLC) methods using chiral columns are essential for separating these stereoisomers. nih.gov Integrating deuterated standards like Morphinan-3-ol, 17-(methyl-d3)- into chiral assays ensures the accurate quantification of each specific enantiomer.

Metabolomic Profiling: As researchers seek a broader understanding of drug disposition, they are moving beyond single-analyte assays to comprehensive metabolomic profiling. Deuterated standards are indispensable in these multi-analyte methods to ensure reliable quantification across a wide range of metabolites. nih.gov

This integration is vital for pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and wastewater-based epidemiology to monitor community drug consumption patterns. nih.gov

Expansion of Mechanistic Studies to Novel Biological Targets

Deuteration is a powerful tool for elucidating drug mechanisms of action, primarily through the kinetic isotope effect (KIE). wikipedia.orgacs.org A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and thus, reactions involving the cleavage of a C-D bond proceed at a slower rate. acs.org

Future research can leverage this principle to explore novel biological targets:

Receptor Subtype Selectivity: The morphinan scaffold can interact with multiple opioid receptors (mu, delta, kappa) and other targets. nih.gov By using Morphinan-3-ol, 17-(methyl-d3)- to slow a specific metabolic pathway, researchers can dissect the contribution of the parent compound versus its metabolites to the binding and functional activity at each receptor subtype.

Probing Novel Targets: There is growing interest in designing morphinan-based ligands that target novel receptor systems or have dual-target activity, such as combining mu-opioid agonism with dopamine (B1211576) D3 receptor antagonism to potentially create non-addictive analgesics. nih.govnih.gov Deuterated analogues can be used to stabilize a molecule against metabolism, allowing for a clearer assessment of its intrinsic activity at these new targets without the confounding effects of its metabolites.

Peripheral vs. Central Effects: Some research focuses on developing peripherally restricted opioids to treat pain without central side effects. nih.govresearchgate.net By altering the metabolic profile through deuteration, researchers can study how metabolism influences a compound's ability to cross the blood-brain barrier and differentiate its peripheral versus central mechanisms of action.

Applications in Quantitative Systems Pharmacology Modeling

Quantitative Systems Pharmacology (QSP) is an emerging discipline that uses mathematical models to simulate the interactions between a drug and the body's complex biological systems. pfizer.com QSP aims to predict a drug's efficacy and safety by integrating data from various sources, from the molecular to the whole-organism level. mdpi.comresearchgate.net

Opioid pharmacology is particularly complex, with a web of interactions involving multiple receptor types and signaling pathways that mediate both desired analgesic effects and severe adverse effects. researchgate.netnih.gov QSP models are being developed to navigate this complexity and to aid in the design of safer opioids. nih.gov

Morphinan-3-ol, 17-(methyl-d3)- and similar deuterated compounds are critical for the success of QSP in two main ways:

Model Development and Validation: Robust QSP models require high-quality data on the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). As a certified reference material, Morphinan-3-ol, 17-(methyl-d3)- enables the precise quantification of drug and metabolite concentrations over time. caymanchem.com This accurate pharmacokinetic data is the bedrock upon which reliable QSP models are built and validated.

By providing the precise data needed to build and test these complex models, Morphinan-3-ol, 17-(methyl-d3)- serves as an essential tool in the computational effort to engineer safer and more effective pain therapeutics. mdpi.comnih.gov

Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name | Class/Type |

| Morphinan-3-ol, 17-(methyl-d3)- | Deuterated Morphinan |

| Dextrorphan | Morphinan, Metabolite |

| Dextromethorphan | Morphinan, Cough Suppressant |

| Levomethorphan | Morphinan, Narcotic Analgesic |

| Morphine | Morphinan, Opioid Analgesic |

| Codeine | Morphinan, Opioid Analgesic |

| [methyl-d3]iodomethane | Deuterated Reagent |

| Tetrabutylammonium decatungstate (TBADT) | Photocatalyst |

Q & A

Q. What synthetic methodologies are employed for the preparation of Morphinan-3-ol, 17-(methyl-d3)-, and how is isotopic purity validated?

- Methodological Answer: Synthesis typically involves substituting the methyl group at position 17 with a deuterated methyl group (CD₃) using deuterated alkylating agents (e.g., CD₃I or (CD₃)₂SO₄) under controlled conditions. The reaction is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Isotopic purity is validated using nuclear magnetic resonance (¹H NMR) to confirm the absence of non-deuterated protons and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify deuterium incorporation. For example, analogous deuterated compounds like morphine-D3 are synthesized similarly and validated using these techniques .

Q. What are the primary research applications of Morphinan-3-ol, 17-(methyl-d3)- in pharmacological studies?

- Methodological Answer: This compound is primarily used as an isotopic tracer in metabolic and pharmacokinetic studies. Its deuterated methyl group allows researchers to distinguish it from endogenous metabolites or non-deuterated analogs during LC-MS/MS analysis, enabling precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles. It also serves as an internal standard in quantitative assays to minimize matrix effects .

Advanced Research Questions

Q. How does deuteration at the 17-methyl position influence the metabolic stability and pharmacokinetic profile of Morphinan-3-ol derivatives compared to non-deuterated analogs?

- Methodological Answer: Deuteration can alter metabolic stability via the kinetic isotope effect (KIE), where C-D bonds are more resistant to enzymatic cleavage than C-H bonds. To study this, researchers compare the half-life (t½) and clearance rates of deuterated vs. non-deuterated compounds in in vitro microsomal assays (e.g., human liver microsomes) and in vivo rodent models. LC-MS/MS is used to quantify parent compounds and metabolites. For instance, studies on deuterated methionine analogs demonstrated reduced transport rates in mycobacterial assays due to KIE .

Q. What experimental strategies address discrepancies in opioid receptor binding affinity data between Morphinan-3-ol, 17-(methyl-d3)- and its non-deuterated counterpart?

- Methodological Answer: Contradictions may arise from isotopic effects on molecular conformation or assay conditions. To resolve this:

- Perform competitive binding assays under identical buffer conditions (pH, temperature) using radiolabeled ligands (e.g., [³H]naloxone) and homogenized receptor preparations (e.g., rat brain membranes).

- Use saturation binding isotherms to calculate dissociation constants (Kd) and ensure deuterium does not interfere with receptor-ligand interactions.

- Cross-validate findings with computational modeling (e.g., molecular docking) to assess steric or electronic impacts of deuteration. Analogous studies on 17-allyl derivatives (e.g., levallorphan) highlight the importance of stereochemistry in receptor binding .

Q. How can researchers optimize the use of Morphinan-3-ol, 17-(methyl-d3)- in metabolic stability assays to minimize isotopic interference?

- Methodological Answer: To avoid isotopic cross-talk in mass spectrometry:

- Use high-resolution mass spectrometers (HRMS) to differentiate between deuterated and non-deuterated ions.

- Design assays with a stable isotope dilution approach, spiking deuterated compound into biological matrices as an internal standard.

- Validate assay specificity by analyzing blank samples and confirming the absence of background interference. This approach is exemplified in studies using L-methionine-(methyl-d3) to track bacterial uptake without signal overlap .

Key Notes for Experimental Design

- Stereochemical Considerations: The 9α,13α,14α configuration (common in morphinans) significantly impacts receptor interaction. Ensure synthetic routes preserve stereochemistry .

- Handling and Storage: Store deuterated compounds at -20°C in anhydrous solvents (e.g., deuterated methanol) to prevent proton exchange and isotopic dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.